molecular formula C9H5BrClN3 B13455513 5-bromo-4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13455513
M. Wt: 270.51 g/mol
InChI Key: JCUUBOFMWCOPOB-UHFFFAOYSA-N
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Description

5-bromo-4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 5-bromo-4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromine and chlorine atoms: Halogenation reactions are employed to introduce the bromine and chlorine atoms at the desired positions.

    Attachment of the prop-2-yn-1-yl group: This step involves alkylation reactions using propargyl bromide or similar reagents.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

5-bromo-4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling reactions: The prop-2-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-bromo-4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

5-bromo-4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-yn-1-yl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5BrClN3

Molecular Weight

270.51 g/mol

IUPAC Name

5-bromo-4-chloro-7-prop-2-ynylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H5BrClN3/c1-2-3-14-4-6(10)7-8(11)12-5-13-9(7)14/h1,4-5H,3H2

InChI Key

JCUUBOFMWCOPOB-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=C(C2=C1N=CN=C2Cl)Br

Origin of Product

United States

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